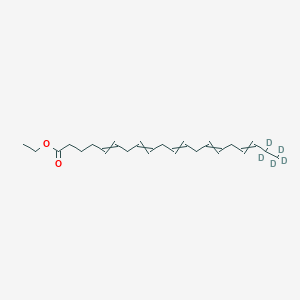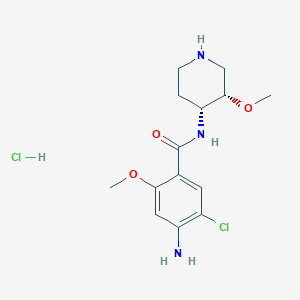
α-酮异戊酸-13C5,d 钠盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-Keto Isovaleric Acid-13C5,d Sodium Salt, also known as α-Keto Isovaleric Acid-13C5,d Sodium Salt, is a useful research compound. Its molecular formula is C5H7NaO3 and its molecular weight is 144.067 g/mol. The purity is usually 95%.
BenchChem offers high-quality α-Keto Isovaleric Acid-13C5,d Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about α-Keto Isovaleric Acid-13C5,d Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在代谢途径中的作用
α-酮异戊酸,特别是当用 13C 和氘 (d) 等同位素标记时,是研究和理解代谢途径的重要化合物。它是氨基酸代谢(特别是亮氨酸代谢)中的中间产物,在克雷布斯循环中起着至关重要的作用,为能量代谢和补充反应提供了见解。利用同位素标记的 α-酮异戊酸进行的研究有助于我们了解氨基酸代谢,为诊断代谢紊乱和增强代谢工程策略以生产微生物中的增值化合物提供了潜在的临床应用 (Bhatia & Yang, 2017).
诊断应用
包括 α-酮异戊酸-13C5,d 钠盐在内的稳定同位素的使用已扩展到临床诊断中。这些化合物用于呼气试验、代谢通量分析以及营养吸收和代谢的研究。它们的稳定性和非放射性使其对患者使用安全,有助于诊断幽门螺杆菌感染、肝功能异常和吸收不良综合征等疾病。这些同位素标记化合物在临床研究中的应用有助于开发新的诊断方法和治疗干预措施 (Halliday & Rennie, 1982).
代谢性疾病研究
包括 α-酮异戊酸-13C5,d 钠盐在内的稳定同位素是代谢性疾病研究中的工具。通过追踪氨基酸及其衍生物的代谢途径,科学家可以探索糖尿病、肥胖和先天性代谢缺陷等疾病的潜在机制。这项研究对于开发靶向疗法和了解营养和代谢对健康和疾病进展的影响至关重要 (Salehi 等人,2019 年).
环境和生物技术应用
α-酮异戊酸-13C5,d 钠盐等化合物对环境的影响延伸到生物技术应用,特别是在生物基化学品和燃料的生产中。同位素标记的中间体用于阐明微生物系统中的代谢途径,提高生物过程的效率。这项研究支持开发可持续技术,用于生产生物燃料、生物塑料和其他生物产品,从而有助于形成循环经济并减少对化石燃料的依赖 (Bhatia & Yang, 2017).
作用机制
Target of Action
It is known that α-keto acids, in general, play a crucial role in various metabolic pathways, including the metabolism of amino acids .
Mode of Action
Α-keto acids typically undergo transamination or decarboxylation reactions within metabolic pathways . These reactions involve the transfer of an amino group from an amino acid to the keto acid or the removal of a carboxyl group, respectively .
Biochemical Pathways
2-Keto-3-methylbutyric acid-13C5 sodium salt is a short-chain keto acid and a precursor for making leucine and valine . These are essential amino acids, meaning they cannot be synthesized by the body and must be obtained through the diet. Leucine and valine are involved in protein synthesis and various metabolic processes .
Result of Action
As a precursor to leucine and valine, it contributes to protein synthesis and other metabolic processes .
生化分析
Biochemical Properties
α-Keto Isovaleric Acid-13C5,d Sodium Salt is a short-chain keto acid and a precursor for making leucine and valine . It is commonly used for methyl-labeling in NMR-based applications . The compound interacts with various enzymes and proteins in the body, playing a crucial role in biochemical reactions .
Cellular Effects
The specific cellular effects of α-Keto Isovaleric Acid-13C5,d Sodium Salt are not fully understood and require further research. As a precursor for leucine and valine, it likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of α-Keto Isovaleric Acid-13C5,d Sodium Salt is complex and involves several interactions at the molecular level. As a precursor for leucine and valine, it likely interacts with various biomolecules, potentially influencing enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of α-Keto Isovaleric Acid-13C5,d Sodium Salt in laboratory settings are not well-documented and require further investigation. Given its role as a precursor for leucine and valine, it may have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of α-Keto Isovaleric Acid-13C5,d Sodium Salt at different dosages in animal models are not well-documented and require further investigation. Like other biochemical compounds, it is likely that its effects vary with dosage, and high doses could potentially have toxic or adverse effects .
Metabolic Pathways
α-Keto Isovaleric Acid-13C5,d Sodium Salt is involved in several metabolic pathways due to its role as a precursor for leucine and valine . It likely interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of α-Keto Isovaleric Acid-13C5,d Sodium Salt within cells and tissues are not well-documented and require further investigation. Given its biochemical properties, it likely interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of α-Keto Isovaleric Acid-13C5,d Sodium Salt is not well-documented and requires further investigation. Given its biochemical properties, it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for α-Keto Isovaleric Acid-13C5,d Sodium Salt involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Sodium 13C5,d-acetate", "2-Methylbutyraldehyde", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Ethyl acetate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Sodium 13C5,d-acetate is reacted with 2-methylbutyraldehyde in the presence of sodium hydroxide to form α-Keto Isovaleric Acid-13C5,d.", "Step 2: The resulting product from step 1 is reduced using sodium borohydride in the presence of hydrochloric acid to form α-Keto Isovaleric Acid-13C5,d Sodium Borohydride.", "Step 3: The product from step 2 is then treated with hydrochloric acid to remove the borohydride ion and form α-Keto Isovaleric Acid-13C5,d.", "Step 4: The product from step 3 is extracted using ethyl acetate and washed with water to remove impurities.", "Step 5: The final product is obtained by evaporating the ethyl acetate and drying the residue with sodium chloride." ] } | |
CAS 编号 |
420095-74-5 |
分子式 |
C5H7NaO3 |
分子量 |
144.067 g/mol |
IUPAC 名称 |
sodium;3-deuterio-3-(113C)methyl-2-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,2+1,3+1D,4+1,5+1; |
InChI 键 |
WIQBZDCJCRFGKA-MLIDLTAPSA-M |
手性 SMILES |
[2H][13C]([13CH3])([13CH3])[13C](=O)[13C](=O)[O-].[Na+] |
SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
规范 SMILES |
CC(C)C(=O)C(=O)[O-].[Na+] |
同义词 |
3-Methyl-2-oxobutanoic Acid-13C5,d Sodium Salt; Sodium 3-Methyl-2-oxobutanoate-13C5,d; Sodium 3-Methyl-2-oxobutyrate-13C5,d; Sodium Dimethylpyruvate-13C5,d; Sodium α-Ketoisovalerate-13C5,d; Sodium α-Oxoisovalerate-13C5,d; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Fmoc-O-[2-acetamido-2-deoxy-alpha-D-galactopyranosyl]-L-threonine Allyl Ester](/img/structure/B1141206.png)





![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)


